molecular formula C10H14BrN3 B11748637 1-(5-Bromopyridin-3-yl)piperidin-4-amine

1-(5-Bromopyridin-3-yl)piperidin-4-amine

Cat. No.: B11748637
M. Wt: 256.14 g/mol
InChI Key: ZNZAUHLJQPGUHQ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a bromopyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the piperidine and bromopyridine groups makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-(5-Bromopyridin-3-yl)piperidin-4-amine typically involves the reaction of 5-bromopyridine with piperidine derivatives. One common method includes the nucleophilic substitution reaction where 5-bromopyridine reacts with piperidin-4-amine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(5-Bromopyridin-3-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Bromopyridin-3-yl)piperidin-4-amine is a chemical compound featuring a brominated pyridine ring and a piperidine moiety, with the molecular formula C12H18BrN3C_{12}H_{18}BrN_3. The compound consists of a piperidine ring substituted at the 4-position with an amine group and a bromine atom at the 5-position of the pyridine ring. It is of interest for use in medicinal chemistry and organic synthesis. Interaction studies, typically employing techniques, such as binding affinity assessments, are performed to determine the therapeutic potential of the compound.

Potential applications:

  • Agrochemicals Due to its structural properties, this compound may find use in the development of agrochemical products.
  • Medicinal Chemistry: The biological activity of this compound has been explored regarding its role as a potential therapeutic agent. It exhibits activity against certain molecular targets, potentially acting as an inhibitor or modulator of specific enzymes and receptors. Such interactions may lead to effects relevant in pharmacological contexts, including anti-inflammatory and anti-cancer activities, although further studies are necessary to fully elucidate these mechanisms.

Several compounds share structural similarities with this compound. Variations in substitution patterns and functional groups can lead to differences in biological activity and chemical reactivity, highlighting the uniqueness of this compound within this chemical family.

Compound NameStructural FeaturesUnique Aspects
1-(4-Bromopyridin-3-yl)piperidin-4-aminesContains a brominated pyridine but differs in substitution patternDifferent bromination position on pyridine
1-(5-Chloropyridin-3-yl)piperidin-4-aminesSimilar piperidine structure but chlorinated instead of brominatedChlorine vs. bromine affects reactivity
2-BromopyridineA simpler structure without piperidine moietyLacks piperidine ring; used in different contexts

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)piperidin-4-amine involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the bromopyridine group can participate in halogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(5-Bromopyridin-3-yl)piperidin-4-amine can be compared with other similar compounds, such as:

    1-(5-Bromopyridin-2-yl)piperidin-4-amine: This compound has the bromine atom at a different position on the pyridine ring, which can lead to different reactivity and biological activity.

    1-(4-Chloropyridin-3-yl)piperidin-4-amine: The substitution of bromine with chlorine can affect the compound’s chemical properties and its interactions with biological targets.

    1-(5-Bromopyridin-3-yl)piperidin-3-amine:

Biological Activity

1-(5-Bromopyridin-3-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its interactions with various molecular targets, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₈BrN₃, featuring a brominated pyridine ring and a piperidine moiety. Its structure can be summarized as follows:

Component Description
Pyridine Ring Substituted at the 5-position with a bromine atom
Piperidine Ring Substituted at the 4-position with an amine group

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor or modulator of specific enzymes and receptors. Below are key areas of its biological activity:

1. Anticancer Activity:
Studies have shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine have demonstrated significant activity against HeLa and A549 cells, suggesting that modifications to the structure can enhance efficacy against cancer .

2. Enzyme Inhibition:
This compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways. The interaction studies typically utilize techniques such as surface plasmon resonance (SPR) and enzyme kinetics to determine binding affinities .

3. Anti-inflammatory Effects:
Preliminary studies suggest that this compound may possess anti-inflammatory properties, although further research is needed to elucidate the underlying mechanisms .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Binding Affinity: The compound's structural features allow it to bind to specific receptors or enzymes, inhibiting their activity.
  • Modulation of Signaling Pathways: By interacting with cellular targets, it may influence signaling pathways relevant to cell proliferation and apoptosis.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity Type Cell Line/Target IC₅₀ Value (μM) Reference
AntiproliferativeHeLa0.058
AntiproliferativeA5490.035
Enzyme InhibitionMycobacterial ATP SynthaseNot specified
Anti-inflammatoryIn vitro modelsNot specified

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Structural Features Unique Aspects
1-(4-Bromopyridin-3-yl)piperidin-4-aminesBrominated pyridine at a different positionDifferent bromination position on pyridine
1-(5-Chloropyridin-3-yl)piperidin-4-aminesChlorinated instead of brominatedChlorine vs. bromine affects reactivity
2-BromopyridineSimpler structure without piperidine moietyLacks piperidine ring; used in different contexts

Properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)piperidin-4-amine

InChI

InChI=1S/C10H14BrN3/c11-8-5-10(7-13-6-8)14-3-1-9(12)2-4-14/h5-7,9H,1-4,12H2

InChI Key

ZNZAUHLJQPGUHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC(=CN=C2)Br

Origin of Product

United States

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